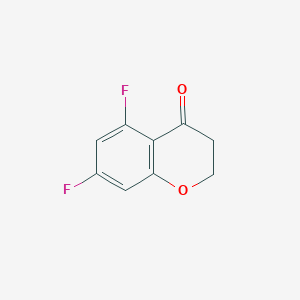

5,7-Difluorochroman-4-one

Description

Properties

IUPAC Name |

5,7-difluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVRCPGUGZXUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676391 | |

| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844648-22-2 | |

| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,7-Difluorochroman-4-one (CAS 844648-22-2): A Keystone Intermediate in Modern Pharmaceutical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of a Fluorinated Scaffold

5,7-Difluorochroman-4-one, hereafter referred to as DFC, is a fluorinated heterocyclic compound built upon the chroman-4-one scaffold. While the chroman-4-one core is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive molecules, the strategic placement of two fluorine atoms on the aromatic ring significantly enhances its utility.[1][2] The high electronegativity and metabolic blocking capabilities of fluorine make DFC a highly valuable building block in modern drug design.[3]

Its primary significance lies in its role as the direct precursor to (R)-5,7-difluorochroman-4-ol, a crucial chiral intermediate for the synthesis of Tegoprazan.[4][5] Tegoprazan is a potent, potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal disorders, representing a newer class of drugs that offer advantages over traditional proton-pump inhibitors.[6][7][8] This guide provides a comprehensive technical overview of DFC, detailing its properties, a robust and scalable synthesis protocol, its principal chemical transformations, and essential safety information for laboratory professionals.

Physicochemical and Spectroscopic Profile

DFC is typically supplied as a white to off-white solid with a purity of 97-98%.[7][9][10] Proper handling and storage are critical for maintaining its integrity; it should be stored in a tightly sealed container in a dry, room-temperature environment.[9][11]

Chemical & Physical Properties

The key physicochemical properties of DFC are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 844648-22-2 | [9][12] |

| IUPAC Name | 5,7-difluoro-2,3-dihydro-4H-chromen-4-one | [9] |

| Molecular Formula | C₉H₆F₂O₂ | [12][13] |

| Molecular Weight | 184.14 g/mol | [10][14] |

| Physical Form | White to off-white solid | [7][9] |

| Density | ~1.4 g/cm³ | [10][12] |

| Boiling Point | 282.9 ± 40.0 °C at 760 mmHg (Predicted) | [12] |

| Flash Point | 121.1 ± 22.2 °C (Predicted) | [12] |

| logP | 2.24 (Predicted) | [12] |

| Storage | Sealed in dry, room temperature | [9][11] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of DFC. The structural assignments are based on published data.[4]

Caption: Structure of this compound with IUPAC numbering.

-

¹H NMR (600 MHz, DMSO-d₆): [4]

-

δ 6.88-6.93 (m, 1H): This multiplet corresponds to the aromatic proton at the C6 position, split by the adjacent fluorine atoms.

-

δ 6.82-6.84 (m, 1H): This multiplet corresponds to the aromatic proton at the C8 position.

-

δ 4.57 (t, J=6.0 Hz, 2H): This triplet represents the two protons on C2 (the -O-CH₂- group), coupled to the adjacent C3 protons.

-

δ 2.77 (t, J=6.0 Hz, 2H): This triplet represents the two protons on C3 (the -CH₂-C=O group), coupled to the adjacent C2 protons.

-

-

¹³C NMR: Expected signals would include those for the carbonyl carbon (C4) around 190 ppm, aromatic carbons attached to fluorine showing characteristic C-F coupling, and two aliphatic carbons (C2 and C3).[1]

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ketone (~1680 cm⁻¹), aromatic C=C stretches (~1600, 1480 cm⁻¹), the C-O-C stretch of the ether (~1200 cm⁻¹), and strong C-F stretches (~1100 cm⁻¹).[15]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 184.14.

Synthesis and Mechanism

The most practical and scalable synthesis of DFC begins with 3,5-difluorophenol and proceeds through a three-step sequence involving O-alkylation, oxidation, and a crucial intramolecular Friedel-Crafts acylation.[4][16] This pathway is valued for its efficiency and use of readily available reagents.

Caption: Overall synthetic pathway for this compound.

Protocol 1: Synthesis of 3-(3,5-difluorophenoxy)propanoic acid

This two-step, one-pot procedure converts the starting phenol into the key cyclization precursor.

-

Step 1: O-Alkylation

-

To a solution of 3,5-difluorophenol in ethanol (EtOH), add potassium carbonate (K₂CO₃) as a base, a catalytic amount of potassium iodide (KI), and 3-chloro-1-propanol.

-

Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting phenol.

-

Causality: This is a classic Williamson ether synthesis. K₂CO₃ deprotonates the phenol to form the more nucleophilic phenoxide. KI acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive 3-iodo-1-propanol, which accelerates the Sₙ2 reaction.

-

-

Step 2: Oxidation

-

After cooling the reaction mixture, add a phosphate buffer solution and acetonitrile (MeCN).

-

Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).

-

Slowly add sodium hypochlorite (NaClO) and sodium chlorite (NaClO₂) solutions, maintaining the temperature below 35°C.

-

Stir until the intermediate alcohol is fully oxidized to the carboxylic acid.

-

Perform an aqueous workup to isolate the crude 3-(3,5-difluorophenoxy)propanoic acid.

-

Causality: The TEMPO-catalyzed oxidation system is a highly efficient and selective method for converting primary alcohols to carboxylic acids under mild conditions, avoiding the use of heavy metals like chromium.[4]

-

Protocol 2: Intramolecular Friedel-Crafts Cyclization to DFC

This final step forms the chromanone ring system.

-

Add the crude 3-(3,5-difluorophenoxy)propanoic acid from the previous step to Polyphosphoric Acid (PPA).

-

Heat the mixture to 70°C and stir for approximately 3 hours, monitoring by TLC.[4]

-

Cool the reaction to room temperature and carefully pour the viscous mixture into a beaker of ice-water with vigorous stirring.

-

Extract the resulting aqueous suspension with a suitable organic solvent, such as dichloromethane.

-

Wash the combined organic layers with 5% sodium hydroxide solution to remove any unreacted starting material, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford pure DFC as a white solid.[4]

-

Causality & Trustworthiness: The intramolecular Friedel-Crafts acylation is a robust and reliable method for forming cyclic ketones on electron-rich aromatic rings.[17][18] PPA serves as both the acidic catalyst and a dehydrating agent. It protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This electrophile is immediately attacked by the activated aromatic ring at the ortho position in an intramolecular electrophilic aromatic substitution, forming the six-membered heterocyclic ring.[19] The difluoro-substitution pattern directs the cyclization regioselectively. The purification by recrystallization ensures a high-purity final product, which is critical for its use in subsequent pharmaceutical synthesis.

Key Application: Synthesis of (R)-5,7-Difluorochroman-4-ol

The principal application of DFC is its stereoselective reduction to (R)-5,7-difluorochroman-4-ol, the chiral alcohol intermediate required for Tegoprazan.[6][20] The conversion of the prochiral ketone in DFC to a single enantiomer alcohol is a critical transformation that dictates the efficacy of the final drug.[3]

Caption: Key synthetic routes from DFC to the chiral alcohol intermediate.

-

Workflow: Chemoenzymatic Asymmetric Reduction

-

Method: DFC is treated with a specific ketoreductase (KRED) enzyme in an aqueous buffer system.[3][20]

-

Cofactor: The reaction requires a hydride source, typically provided by a coenzyme such as NADPH. A coenzyme recycling system is often employed to make the process economically viable on a large scale.[6][20]

-

Outcome: This method directly yields the desired (R)-enantiomer with very high enantiomeric excess (>99% ee) and high chemical yield under mild, environmentally friendly conditions.[4]

-

Expertise & Trustworthiness: This biocatalytic approach is considered superior for industrial applications as it avoids harsh reagents, minimizes waste, and provides exceptional stereocontrol in a single step. The self-validating nature of this protocol lies in the inherent selectivity of the enzyme; a properly selected KRED will almost exclusively produce the desired (R)-enantiomer.

-

Safety and Handling

DFC must be handled by qualified personnel in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

| Hazard Class | GHS Pictogram | Code | Statement |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |

| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation |

| Acute Toxicity (Inhalation) | GHS07 (Exclamation Mark) | H332 | Harmful if inhaled |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation |

Source: [9]

Precautionary Measures: Avoid breathing dust/fumes. Avoid contact with skin and eyes. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Conclusion

This compound (CAS 844648-22-2) is more than a simple heterocyclic ketone; it is a strategically designed, high-value intermediate that serves as a cornerstone in the synthesis of the next-generation anti-ulcer drug, Tegoprazan. Its robust and scalable synthesis, centered around a reliable intramolecular Friedel-Crafts acylation, makes it accessible for large-scale production. The prochiral nature of its C4 ketone provides a critical handle for introducing the stereochemistry essential for biological activity, a task elegantly accomplished through modern biocatalytic methods. For researchers in drug development and process chemistry, a thorough understanding of the synthesis, properties, and handling of DFC is indispensable for innovation in gastrointestinal therapeutics.

References

-

Chemsrc. (2025, August 25). This compound | CAS#:844648-22-2. [Link]

-

Zhou, H., Sun, H., Yang, W., & Gan, Z. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3), 264–270. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]

-

Taylor & Francis Online. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. [Link]

-

Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7160-7174. [Link]

-

ResearchGate. (2008). An efficient synthesis of 4-chromanones. [Link]

-

PubChem. This compound | C9H6F2O2 | CID 46835427. [Link]

-

Fillion, E., et al. (2010). Preparation of 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses, 87, 233. [Link]

-

MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

-

ResearchGate. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. [Link]

-

Autepharm. This compound CAS 844648-22-2. [Link]

-

Winston-Salem State University. (2015). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. [Link]

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

GUPEA. (2013). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 844648-22-2 [sigmaaldrich.com]

- 10. 844648-22-2 this compound AKSci W8709 [aksci.com]

- 11. 844648-22-2|this compound|BLD Pharm [bldpharm.com]

- 12. This compound | CAS#:844648-22-2 | Chemsrc [chemsrc.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. This compound | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. CONTENTdm [wssu.contentdm.oclc.org]

- 20. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Difluorochroman-4-one

Introduction

5,7-Difluorochroman-4-one is a fluorinated heterocyclic ketone of significant interest in contemporary pharmaceutical research and development. Its structural motif is a key building block in the synthesis of various bioactive molecules, most notably as a crucial intermediate in the production of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders. The strategic incorporation of fluorine atoms at the 5 and 7 positions of the chromanone core imparts unique electronic properties that can significantly influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of the compound, offering not only empirical data but also the underlying scientific principles and methodologies for their determination. As such, it serves as a vital resource for anyone working with this important pharmaceutical intermediate, facilitating a deeper understanding of its behavior in both chemical and biological systems.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural formula, molecular weight, and various identifiers for this compound are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5,7-difluoro-2,3-dihydrochromen-4-one, 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-one |

| CAS Number | 844648-22-2[1][2] |

| Molecular Formula | C₉H₆F₂O₂[1][2] |

| Molecular Weight | 184.14 g/mol [1][2] |

| Appearance | Off-white solid |

The chromanone scaffold consists of a dihydropyran ring fused to a benzene ring. The presence of two fluorine atoms on the aromatic ring significantly alters the electron distribution within the molecule, impacting its reactivity and intermolecular interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).

Physical State and Thermal Properties

This compound exists as an off-white solid at ambient temperature. Its thermal properties are critical for handling, storage, and downstream processing.

| Property | Value |

| Melting Point | 67-69 °C |

| Boiling Point | 282.9 ± 40.0 °C at 760 mmHg |

| Flash Point | 121.1 ± 22.2 °C |

| Density | 1.4 ± 0.1 g/cm³ |

The melting point is a key indicator of purity. A sharp melting range, as observed for this compound, is indicative of a high degree of purity. The relatively high boiling point suggests low volatility under standard conditions.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and analytical method development.

| Solvent | Solubility |

| Acetonitrile | Freely soluble[1][2] |

| Water | Sparingly soluble (predicted) |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

The high solubility in acetonitrile makes it a suitable solvent for chromatographic analysis and purification. Its limited aqueous solubility is a typical characteristic of many organic compounds of this size and polarity.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a crucial parameter in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Value |

| LogP | 2.24 |

A positive LogP value indicates a preference for the lipid phase, suggesting that this compound is a lipophilic compound. This property is essential for its ability to cross biological membranes.

Spectroscopic Data

Spectroscopic analysis provides invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (600 MHz, DMSO-d₆) δ: 6.88-6.93 (m, 1H), 6.82-6.84 (m, 1H), 4.57 (t, J = 6.0 Hz, 2H), 2.77 (t, J = 6.0 Hz, 2H)

-

¹³C NMR (151 MHz, DMSO-d₆) δ: 188.6, 166.2 (J = 264.1 Hz), 164.2, 162.7 (J = 256.7 Hz), 109.0, 101.6, 98.8, 67.6, 38.2

The proton NMR spectrum shows the characteristic signals for the aromatic and aliphatic protons in the chromanone structure. The carbon NMR spectrum, with the large coupling constants for the fluorinated carbons, confirms the presence and position of the fluorine atoms.

Experimental Protocols

The following section outlines the standard methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition corresponding to the solid-to-liquid phase change.

Instrumentation:

-

Differential Scanning Calorimeter

-

Aluminum pans and lids

-

Microbalance

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum pan.

-

Crimp the pan with a lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point is determined from the resulting thermogram.

Causality of Experimental Choices: DSC is chosen for its high precision and the small sample size required. The controlled heating rate ensures thermal equilibrium and accurate determination of the transition temperature. A nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method involves equilibrating an excess of the solid compound in a solvent for a prolonged period and then measuring the concentration of the dissolved solute in the saturated solution.

Instrumentation:

-

Incubator shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Place the vial in an incubator shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the diluted solution by a validated HPLC method.

-

Calculate the solubility from the measured concentration and the dilution factor.

Causality of Experimental Choices: The shake-flask method is the gold standard for solubility determination due to its direct measurement of equilibrium solubility. The extended equilibration time ensures that the solution is truly saturated. Centrifugation is crucial to remove any suspended solid particles that could lead to an overestimation of solubility. HPLC provides a sensitive and specific method for quantifying the dissolved compound.

LogP Determination by HPLC

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

A series of reference compounds with known LogP values

Procedure:

-

Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Inject the reference compounds and this compound onto the HPLC column for each mobile phase composition.

-

Measure the retention factor (k) for each compound at each mobile phase composition.

-

Extrapolate the retention factor to 100% aqueous mobile phase to obtain the log k_w value for each compound.

-

Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log k_w values.

-

Determine the LogP of this compound from its log k_w value using the calibration curve.

Causality of Experimental Choices: The HPLC method is a rapid and efficient alternative to the traditional shake-flask method for LogP determination. The use of a C18 column provides a nonpolar stationary phase that mimics a lipid environment. The extrapolation to 100% aqueous mobile phase provides a standardized measure of lipophilicity that is independent of the specific mobile phase composition used.

Quality Control and Stability

As a critical pharmaceutical intermediate, the quality and stability of this compound must be rigorously controlled.

Quality Control Parameters

-

Assay (Purity): Typically determined by HPLC, with a purity specification of ≥98%.

-

Identification: Confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

-

Related Substances: Identification and quantification of any impurities by HPLC.

-

Moisture Content: Determined by Karl Fischer titration, with a typical limit of ≤0.5%.

Stability and Storage

This compound is a stable compound under normal laboratory conditions. However, to ensure its integrity over time, the following storage conditions are recommended:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

-

Container: Keep in a tightly sealed container to prevent moisture ingress.

Visualizations

Synthesis and Application Workflow

Caption: Synthetic pathway and application of this compound.

Physicochemical Property Determination Workflow

Caption: Workflow for determining physicochemical properties.

Conclusion

This compound is a well-characterized pharmaceutical intermediate with a defined set of physicochemical properties that are crucial for its successful application in drug synthesis. Its thermal stability, solubility profile, and lipophilicity are all within the expected range for a molecule of its size and structure. The spectroscopic data provides unambiguous confirmation of its chemical identity. The experimental protocols outlined in this guide offer robust and reliable methods for the determination of its key properties, ensuring consistent quality and performance in a research and development setting. A thorough understanding and control of these parameters are essential for the efficient and reproducible synthesis of Tegoprazan and other potential drug candidates derived from this versatile building block.

References

An In-depth Technical Guide to 5,7-Difluorochroman-4-one: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][3] The chromanone scaffold, a privileged structure found in numerous natural products and synthetic compounds, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] The fusion of these two powerful concepts—fluorination and the chromanone core—has led to the development of highly valuable intermediates for the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of 5,7-Difluorochroman-4-one, a fluorinated chromanone derivative that has emerged as a critical building block in pharmaceutical research and development. We will delve into its molecular structure and properties, its pivotal role in the synthesis of advanced therapeutic agents, and detailed protocols for its synthesis and characterization.

Part 1: Core Molecular Attributes of this compound

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a chromanone core with two fluorine atoms substituted on the aromatic ring at positions 5 and 7.[7] Its systematic IUPAC name is 5,7-difluoro-2,3-dihydrochromen-4-one.[8][9]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₂O₂ | [8][10][11][12][13][14] |

| Molecular Weight | 184.14 g/mol | [8][9][10][14] |

| CAS Number | 844648-22-2 | [9][10][11][12][13][14][15][16][17] |

| Appearance | White to off-white solid | [9] |

| Purity | Typically ≥97% | [13] |

| Solubility | Freely soluble in acetonitrile | [10] |

| Storage | Store at 2-8°C, sealed in a dry environment | [10][17] |

Part 2: Significance in Drug Development

A Key Intermediate for Tegoprazan

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Tegoprazan.[9][18] Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[9][19][20] The specific stereochemistry of the final drug product is crucial for its biological activity, and this compound serves as the precursor to the chiral alcohol, (R)-5,7-Difluorochroman-4-ol, which is essential for the synthesis of Tegoprazan.[18][20][21]

The synthetic pathway from this compound to Tegoprazan highlights the importance of this intermediate.

Caption: Synthetic relationship of this compound to Tegoprazan.

Part 3: Synthesis and Characterization

Synthesis of this compound

A practical synthesis of this compound has been reported, starting from 3,5-difluorophenol. The process involves O-alkylation, followed by oxidation and cyclization.[18]

Experimental Protocol:

-

O-alkylation of 3,5-difluorophenol: 3,5-difluorophenol is reacted with a suitable three-carbon synthon, such as 3-bromo-1-propanol, in the presence of a base.

-

Oxidation: The resulting alcohol is oxidized to the corresponding carboxylic acid.

-

Cyclization: The carboxylic acid undergoes an intramolecular Friedel-Crafts acylation (cyclization) to yield this compound. A common reagent for this step is polyphosphoric acid (PPA).[18]

A detailed procedure for the cyclization step is as follows:

-

The precursor acid is added to polyphosphoric acid (PPA) with a P₂O₅ content of approximately 85%.[18]

-

The mixture is stirred at an elevated temperature (e.g., 70°C) for several hours.[18]

-

After cooling to room temperature, the reaction mixture is carefully poured into ice-water.[18]

-

The product is extracted with an organic solvent such as dichloromethane.[18]

-

The organic layer is washed, dried, and concentrated.[18]

-

The crude product can be purified by recrystallization.[18]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals include:

-

A multiplet for the aromatic protons, with splitting patterns influenced by the two fluorine atoms.[7]

-

A triplet for the protons at the C2 position of the dihydropyran ring.[7][18]

-

A triplet for the protons at the C3 position of the dihydropyran ring.[7][18]

Published ¹H NMR data (600 MHz, DMSO-d₆) shows the following chemical shifts (δ): 6.88-6.93 (m, 1H), 6.82-6.84 (m, 1H), 4.57 (t, J = 6.0 Hz, 2H), 2.77 (t, J = 6.0 Hz, 2H).[7][18]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key features for this compound include:

-

A signal for the carbonyl carbon (C4) at a downfield chemical shift.[7]

-

Signals for the aromatic carbons, with those directly bonded to fluorine exhibiting large carbon-fluorine coupling constants (¹JCF).[7]

-

Signals for the two aliphatic carbons (C2 and C3) in the dihydropyran ring.[7]

Published ¹³C NMR data (151 MHz, DMSO-d₆) shows the following chemical shifts (δ): 188.6, 166.2 (J = 264.1 Hz), 164.2, 162.7 (J = 256.7 Hz), 109.0, 101.6, 98.8, 67.6, 38.2.[7]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Part 4: Future Outlook and Applications

The chromanone scaffold continues to be a fertile ground for the discovery of new bioactive compounds.[5][6] The strategic placement of fluorine atoms, as seen in this compound, offers a powerful tool for fine-tuning the properties of these molecules to enhance their therapeutic potential.[1][3] As a key building block for potent drugs like Tegoprazan, the demand for efficient and scalable syntheses of this compound is likely to grow.[9][18] Further research into the synthesis of other fluorinated chromanone derivatives could lead to the discovery of novel therapeutic agents for a wide range of diseases.

References

-

AbacipharmTech. This compound. [Link]

-

Caming Pharmaceutical Ltd. This compound CAS 844648-22-2. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Chemsrc. This compound | CAS#:844648-22-2. [Link]

-

Taylor & Francis Online. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. [Link]

-

PubMed. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. [Link]

-

PubChem. 5,7-Difluorochroman-4-ol. [Link]

-

Taylor & Francis. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. [Link]

-

PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

-

ResearchGate. A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. [Link]

-

ResearchGate. Properties of chromanone and chromone. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

- Google Patents. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Semantic Scholar. Synthesis of Chromones and Their Applications During the Last Ten Years. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 12. caming.com [caming.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. This compound | 844648-22-2 [chemicalbook.com]

- 16. This compound | CAS#:844648-22-2 | Chemsrc [chemsrc.com]

- 17. 844648-22-2|this compound|BLD Pharm [bldpharm.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. benchchem.com [benchchem.com]

- 21. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5,7-Difluorochroman-4-one from 3,5-Difluorophenol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluorochroman-4-one is a pivotal intermediate in the synthesis of various pharmacologically active molecules, most notably Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2][3] The strategic placement of fluorine atoms on the chromanone core enhances metabolic stability and binding affinity in the final drug product.[4] This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, commencing with the readily available starting material, 3,5-difluorophenol. The synthesis is presented as a robust two-stage process: (I) O-alkylation of 3,5-difluorophenol and subsequent oxidation to form the key intermediate, 3-(3,5-difluorophenoxy)propanoic acid, and (II) an efficient intramolecular Friedel-Crafts acylation to yield the target chromanone. This document elucidates the causal-mechanistic basis for reagent selection and procedural steps, offering field-proven protocols suitable for laboratory and scalable production environments.

Introduction and Strategic Overview

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. The chroman-4-one framework is a privileged structure, and its difluorinated analogue, this compound (Compound 3 ), has emerged as a high-value synthetic target.[1] Its primary utility lies in its role as the precursor to (R)-5,7-difluorochroman-4-ol, the chiral building block essential for the construction of Tegoprazan.[5][6]

The synthetic strategy detailed herein is designed for efficiency, scalability, and high yield, avoiding hazardous reagents such as heavy metal oxidants. The overall workflow proceeds via two distinct, high-yielding stages, as illustrated below.

Caption: Overall synthetic workflow from 3,5-difluorophenol to this compound.

Stage 1: Synthesis of 3-(3,5-Difluorophenoxy)propanoic Acid (Intermediate I)

The initial stage focuses on attaching a propanoic acid side chain to the phenolic oxygen of 3,5-difluorophenol. This is achieved through a two-step sequence of O-alkylation followed by a selective oxidation of the resulting primary alcohol.

Principle and Rationale

O-Alkylation: The synthesis commences with a Williamson ether synthesis. The phenolic proton of 3,5-difluorophenol is acidic and is readily deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide nucleophile. This nucleophile then displaces a halide from an alkylating agent, in this case, 3-chloro-1-propanol, via an Sₙ2 reaction. The inclusion of potassium iodide (KI) serves as a catalyst; the iodide ion displaces the chloride to form a more reactive iodo-intermediate in situ (Finkelstein reaction), accelerating the rate of ether formation.

Oxidation: The resulting primary alcohol, 3-(3,5-difluorophenoxy)propan-1-ol, is then oxidized to the corresponding carboxylic acid.[1] While strong oxidizing agents like potassium dichromate can be used, modern, greener protocols favor selective oxidation systems.[7][8][9] A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, using sodium chlorite (NaClO₂) as the stoichiometric oxidant and sodium hypochlorite (NaClO) as a co-catalyst, is highly effective. This system operates under mild conditions, minimizes waste, and selectively oxidizes primary alcohols to carboxylic acids without affecting the aromatic ring or ether linkage.[1]

Detailed Experimental Protocol: Stage 1

Part A: O-Alkylation to 3-(3,5-Difluorophenoxy)propan-1-ol

-

Reagent Charging: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3,5-difluorophenol (1.0 eq), potassium carbonate (2.5 eq), and potassium iodide (0.2 eq).

-

Solvent Addition: Add ethanol (EtOH) as the solvent.

-

Alkylating Agent: Add 3-chloro-1-propanol (1.5 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 22-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Filter the solid salts and wash with a small amount of ethanol. Concentrate the filtrate under reduced pressure to yield the crude alcohol intermediate. This crude product is often of sufficient purity for the next step.

Part B: Oxidation to 3-(3,5-Difluorophenoxy)propanoic Acid

-

Solution Preparation: Dissolve the crude 3-(3,5-difluorophenoxy)propan-1-ol (1.0 eq) in a suitable solvent such as acetonitrile.

-

Catalyst and Reagent Addition: Add TEMPO (catalytic amount), sodium chlorite (2.0 eq), and a small amount of aqueous sodium hypochlorite solution.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Workup and Isolation: Upon completion, quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3-(3,5-difluorophenoxy)propanoic acid as a solid.

Data Summary: Stage 1

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| 3,5-Difluorophenol | C₆H₄F₂O | 130.09 | 1.0 | Starting Material[10] |

| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 1.5 | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 | Base |

| Potassium Iodide | KI | 166.00 | 0.2 | Catalyst |

| TEMPO | C₉H₁₈NO | 156.25 | ~0.01 | Oxidation Catalyst |

| Sodium Chlorite | NaClO₂ | 90.44 | 2.0 | Oxidant |

| Intermediate I | C₉H₈F₂O₃ | 202.15 | - | Expected Yield: >85% |

Stage 2: Intramolecular Cyclization to this compound

This final stage is the critical ring-forming step, converting the linear acid intermediate into the desired bicyclic chromanone structure.

Principle and Rationale: Intramolecular Friedel-Crafts Acylation

The cyclization of 3-(3,5-difluorophenoxy)propanoic acid is an intramolecular Friedel-Crafts acylation.[11][12] This reaction is a classic example of electrophilic aromatic substitution.

Role of the Cyclizing Agent: A strong protic acid or Lewis acid is required to activate the carboxylic acid group. Polyphosphoric acid (PPA) is an ideal reagent for this transformation.[13] PPA serves a dual role:

-

Acid Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic.

-

Dehydrating Agent: It facilitates the loss of a water molecule to generate the key electrophile, a resonance-stabilized acylium ion.

The electron-rich aromatic ring then acts as the nucleophile, attacking the acylium ion at the ortho position relative to the ether linkage. The fluorine atoms at the 3 and 5 positions are electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, their meta-directing influence allows the cyclization to proceed regioselectively at the C6 position (ortho to the oxygen), which is the least deactivated position and sterically favored for 6-membered ring formation.[13]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. issr.edu.kh [issr.edu.kh]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. passmyexams.co.uk [passmyexams.co.uk]

- 10. 3,5-Difluorophenol 99 2713-34-0 [sigmaaldrich.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Strategic Importance of 5,7-Difluorochroman-4-one

An In-depth Technical Guide: Crystal Structure Analysis of 5,7-Difluorochroman-4-one: From Synthesis to Structural Elucidation

Audience: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, fluorinated organic molecules have become indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] The strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] this compound (CAS 844648-22-2) stands out as a pivotal intermediate, most notably in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating acid-related gastric disorders.[3][4][5]

The chromanone scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active compounds.[6][7] Understanding the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise. It provides critical insights into its solid-state properties, conformational preferences, and potential intermolecular interactions. This knowledge is paramount for rational drug design, process chemistry optimization, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

This guide offers a comprehensive walkthrough of the crystal structure analysis of this compound, designed for professionals in the field. We will traverse the entire workflow, from its chemical synthesis and the critical step of obtaining diffraction-quality single crystals, through the intricacies of data collection, structure solution, and refinement.

Part 1: Synthesis and Crystallization for Structural Analysis

The prerequisite for any crystal structure determination is the availability of a pure, crystalline sample. The quality of the final structural model is directly dependent on the quality of the single crystal used for data collection.

Synthesis of this compound

A common and effective route to synthesize this compound begins with 3,5-difluorophenol. The synthesis generally involves an initial O-alkylation, followed by oxidation and an intramolecular Friedel-Crafts-type cyclization.[4][8] A robust method utilizes polyphosphoric acid (PPA) to facilitate the final ring-closing step.[4]

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 3-(3,5-difluorophenoxy)propionic acid: 3,5-difluorophenol is reacted with a suitable three-carbon building block, such as 3-chloropropionic acid or acrylonitrile followed by hydrolysis, under basic conditions to yield the ether-linked propionic acid precursor.

-

Step 2: Cyclization to this compound: The precursor, 3-(3,5-difluorophenoxy)propionic acid, is added to polyphosphoric acid (PPA) at an elevated temperature (e.g., 70°C) and stirred for several hours.[4]

-

Work-up and Purification: The reaction mixture is cooled and carefully quenched by pouring it into ice water. The resulting precipitate is extracted with an organic solvent like dichloromethane, washed, dried, and concentrated.[4] The crude product is then purified.

Crystallization: The Art of Growing Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of adequate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from cracks or defects. Recrystallization is the primary method for purification and crystal growth.

Experimental Protocol: Recrystallization

-

Rationale: The choice of solvent is critical. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a lower temperature, allowing for slow, controlled crystal growth upon cooling. A common and effective solvent system for this compound is a mixture of hexane and ethyl acetate.[4]

-

Dissolution: Dissolve the crude this compound product in a minimal amount of hot ethyl acetate.

-

Induce Supersaturation: Slowly add hexane (a non-polar "anti-solvent") to the warm solution until it becomes slightly turbid. Add a drop or two of ethyl acetate to redissolve the precipitate, resulting in a saturated solution.

-

Slow Cooling: Cover the container and allow it to cool to room temperature slowly. For even slower crystal growth, the container can be placed in an insulated box. Subsequently, it can be transferred to a refrigerator (2-8°C) for several hours or days.

-

Isolation: Once well-formed crystals appear, carefully decant the mother liquor and wash the crystals with a small amount of cold hexane. Dry the crystals under a gentle stream of inert gas or in a desiccator.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise arrangement of atoms within a crystalline solid.[9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Caption: Experimental workflow for crystal structure analysis.

Detailed Methodology: Data Collection and Processing

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and a nylon loop.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[9] The goniometer rotates the crystal in the X-ray beam to collect a complete sphere of diffraction data.

-

Data Processing: The raw diffraction images are processed using specialized software. This involves:

-

Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice type.

-

Integration: Measuring the intensity of each diffraction spot (reflection).

-

Scaling and Absorption Correction: Correcting the intensities for experimental variations and absorption effects. The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.

-

Part 3: Crystal Structure Solution and Refinement

The processed data provides the intensities of the diffracted X-rays, but the phase information is lost. This is the central "phase problem" of crystallography.

Structure Solution

For small molecules like this compound, Direct Methods are most commonly employed.[9] These methods use statistical relationships between the intensities of strong reflections to mathematically derive initial phase estimates. This allows for the calculation of an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.[10]

Structure Refinement

Once an initial model is obtained, it must be refined. Least-squares refinement is the standard technique used to optimize the atomic model to best fit the experimental data.[9][11] The goal is to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[9] This is an iterative process.

Caption: The iterative cycle of crystal structure refinement.

Key Crystallographic Data

The final refined structure is reported in a Crystallographic Information File (CIF). The following table summarizes typical crystallographic data that would be expected for this compound, based on data for structurally related compounds.[12][13]

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₉H₆F₂O₂ | The molecular formula of the compound. |

| Formula Weight | 184.14 g/mol | The molecular weight calculated from the formula. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific arrangement of symmetry elements in the crystal. |

| a, b, c [Å] | a ≈ 8.5, b ≈ 5.5, c ≈ 15.0 | The dimensions of the unit cell. |

| α, β, γ [°] | α = 90, β ≈ 105, γ = 90 | The angles of the unit cell. |

| Volume [ų] | ≈ 700 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Temperature | 100 K | The temperature at which data was collected. |

| R1 [I > 2σ(I)] | < 0.05 | A measure of the agreement between the model and the experimental data. |

| wR2 (all data) | < 0.15 | A weighted R-factor based on all reflection data. |

| Goodness-of-Fit (GooF) | ≈ 1.0 | An indicator of the quality of the refinement; should be close to 1. |

Note: The values in this table are illustrative and represent typical data for a well-refined small organic molecule.

Part 4: Structural Insights and Significance

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Caption: Molecular structure of this compound.

Molecular Geometry

The analysis reveals precise bond lengths, bond angles, and torsion angles. The chroman-4-one core consists of a benzene ring fused to a dihydropyranone ring. The dihydropyranone ring typically adopts a conformation that deviates from planarity to relieve steric strain, often a distorted 'sofa' or 'half-chair' conformation. The two fluorine atoms are attached to the aromatic ring at positions 5 and 7.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, these are likely to include:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor, likely forming weak hydrogen bonds with aromatic or aliphatic C-H groups on neighboring molecules.

-

C-H···F Interactions: The electronegative fluorine atoms can act as weak hydrogen bond acceptors.

-

π-π Stacking: The electron-deficient fluorinated aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

The nature and directionality of these interactions are critical for understanding the compound's physical properties, such as its melting point, solubility, and polymorphism—the ability to exist in multiple crystal forms.

Implications for Drug Development

-

Conformational Analysis: The crystal structure provides an experimentally determined, low-energy conformation of the molecule. This information is invaluable for computational chemists creating models for ligand-receptor docking studies.

-

Rational Design: Understanding how the fluorine atoms influence the crystal packing and intermolecular interactions helps in designing derivatives with improved solid-state properties or enhanced binding to a biological target.

-

Polymorph Screening: The definitive crystal structure serves as the reference against which potential new polymorphs, which can have different physical properties and bioavailability, are identified and characterized.[13]

Conclusion

The crystal structure analysis of this compound is a multi-step process that bridges synthetic chemistry and advanced physical characterization. It provides an unambiguous determination of the molecular structure and offers profound insights into the subtle forces that govern its solid-state behavior. For researchers and drug developers, this detailed structural blueprint is not an endpoint but a critical foundation upon which the synthesis of more complex, effective, and safe therapeutic agents like Tegoprazan is built. The expertise applied in each step, from growing the perfect crystal to refining the final atomic coordinates, underscores the precision required to advance modern pharmaceutical science.

References

- Vertex AI Search. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Retrieved January 6, 2026.

- Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved January 6, 2026.

-

Yang, W., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3), 264–270. [Link]

- Benchchem. (n.d.). (R)-5,7-Difluorochroman-4-ol | 1270294-05-7. Retrieved January 6, 2026.

- SERC (Carleton). (2018). Single Crystal Structure Refinement (SREF). Retrieved January 6, 2026.

- Florence, A. J., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.

- ChemicalBook. (2025). (R)-5,7-difluorochroman-4-ol | 1270294-05-7. Retrieved January 6, 2026.

- Giacovazzo, C. (2005). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography. Oxford University Press.

- ORNL Neutron Sciences. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved January 6, 2026.

- Pan, X., et al. (2022). Preparation method of R-5, 7-difluorochroman-4-ol. CN115029397A.

- Benchchem. (n.d.).

- ResearchGate. (2024). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Retrieved January 6, 2026.

- PubChem. (n.d.). This compound. Retrieved January 6, 2026.

-

Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7063-7073. [Link]

-

Kim, J., et al. (2025). Structure Determination of Tegoprazan((S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-formamide) Polymorphs A and B by Laboratory X-Ray Powder Diffraction. Molecules, 30(7), 1538. [Link]

- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.

- PubMed. (2025). Structure Determination of Tegoprazan... by Laboratory X-Ray Powder Diffraction. Retrieved January 6, 2026.

- El-Gamal, M. I., et al. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. Current Organic Synthesis, 12(4), 433-455.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved January 6, 2026.

-

Reis, J., et al. (2020). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 63(21), 12436-12454. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Chromones and Their Applications During the Last Ten Years | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. academic.oup.com [academic.oup.com]

- 11. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

biological activity screening of chromanone derivatives

Structure-activity relationship (SAR) studies often show that the presence and position of hydroxyl groups on the chromanone scaffold are critical for potent antioxidant activity. [17]

Antimicrobial Activity Screening

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Chromanones have shown activity against a range of bacteria and fungi. [13][14] Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13]

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the chromanone derivatives in the broth.

-

Inoculation: Add the diluted microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL for bacteria or ~2.5 x 10³ CFU/mL for fungi.

-

Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader. [13] Further assays can determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by sub-culturing from the clear wells onto agar plates. [13]For promising hits, investigating effects on biofilm formation is a critical next step. [15]

References

- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry.

- High-Throughput Screening of Chromone Libraries for Drug Discovery. Benchchem.

- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.

- In vitro antioxidant activity study of novel chromone deriv

- Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH.

- Experimental setup for evaluating the antioxidant activity of chromones. Benchchem.

- New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. PubMed.

- A Review on Chemical and Biological Studies of 4-Chromanone Deriv

- The effects of reference compounds, flavanone and chromanone (A) and...

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.

- Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

- Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evalu

- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prost

- Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. J-Stage.

- Bioactive chromone constituents from Vitex negundo alleviate pain and inflamm

- Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. PubMed.

- Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. PubMed Central.

- First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing.

- Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflamm

- Synthesis and antimicrobial screening of some novel chromones and chlorochromones incorporated with 2-bromothiophene.

- Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents.

- 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. MDPI.

- Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorpor

- Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. PubMed.

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 5. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In vitro antioxidant activity study of novel chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 13. mdpi.com [mdpi.com]

- 14. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03497A [pubs.rsc.org]

- 15. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]

role of fluorine in 5,7-Difluorochroman-4-one bioactivity

An In-Depth Technical Guide on the Role of Fluorine in 5,7-Difluorochroman-4-one Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This technical guide delves into the pivotal role of fluorine in modulating the bioactivity of the chroman-4-one framework, with a specific focus on this compound. While primarily recognized as a key intermediate in the synthesis of pharmacologically significant molecules like Tegoprazan, the intrinsic bioactivity of this compound and the specific contributions of its fluorine substituents are of considerable interest. This document will explore the profound effects of fluorine on physicochemical properties, metabolic stability, and target engagement, providing a comprehensive resource for researchers in drug discovery and development.

The Chroman-4-one Scaffold and the Fluorine Advantage in Medicinal Chemistry

The chroman-4-one skeleton is a privileged structure in medicinal chemistry, forming the core of a wide range of naturally occurring and synthetic compounds with diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] The versatility of this scaffold allows for extensive chemical modification to optimize its therapeutic potential.

The introduction of fluorine into drug candidates has become an increasingly prevalent strategy in drug discovery, with approximately 30% of approved drugs since 2020 containing at least one fluorine atom.[3] This is due to the unique properties of fluorine, which can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[4][5]

Key Physicochemical Properties of Fluorine:

-

High Electronegativity: Fluorine is the most electronegative element, leading to strong, polarized carbon-fluorine (C-F) bonds. This can alter the electronic distribution within a molecule, influencing its interactions with biological targets.[3][6]

-

Small Atomic Radius: With a van der Waals radius similar to that of hydrogen, fluorine can often be substituted for hydrogen without introducing significant steric hindrance.[5][6]

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life.[3][7]

-

Modulation of Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine substitution can increase lipophilicity, which may enhance membrane permeability.[3][6]

-

Alteration of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and affecting its solubility and target binding.[3]

This compound: A Focused Analysis

This compound is a synthetic chromanone derivative that has garnered attention primarily as a crucial building block for more complex pharmaceuticals.[8][9] However, an analysis of its structure reveals the significant potential for the two fluorine atoms to impart favorable biological characteristics.

Structural Features and Physicochemical Properties

The structure of this compound is characterized by a chroman-4-one core with fluorine atoms at positions 5 and 7 of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₂O₂ | [10] |

| Molecular Weight | 184.14 g/mol | [10] |

| XLogP3 | 1.6 | [10] |

| Hydrogen Bond Donor Count | 0 | [10] |

| Hydrogen Bond Acceptor Count | 2 | [10] |

The Strategic Placement of Fluorine at Positions 5 and 7

The 5,7-disubstitution pattern on the chroman-4-one ring is critical. The fluorine atoms exert a powerful electron-withdrawing inductive effect, which can significantly influence the molecule's properties:

-

Enhanced Target Binding: The electron-deficient aromatic ring can engage in favorable orthogonal multipolar interactions (e.g., C–F···C=O) with protein residues in an active site, potentially increasing binding affinity.[11] The increased hydrophobicity imparted by the fluorine atoms may also lead to stronger hydrophobic interactions with the target.[1]

-

Increased Metabolic Stability: The fluorine atoms at positions 5 and 7 can shield the aromatic ring from oxidative metabolism, a common metabolic pathway for chromanone structures. This can lead to an improved pharmacokinetic profile with a longer half-life.[3][11]

-

Modulation of Acidity: The electron-withdrawing fluorine atoms can increase the acidity of the enolizable proton at the C3 position, which may be relevant for certain biological activities.

Synthesis of this compound

The synthesis of this compound is a well-established process, typically starting from 3,5-difluorophenol. The following is a representative protocol.

Synthetic Workflow

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

-

O-Alkylation: 3,5-difluorophenol is reacted with a 3-halopropanol (e.g., 3-chloropropanol or 3-bromopropanol) in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like potassium iodide (KI) in a suitable solvent (e.g., ethanol). The reaction mixture is typically heated to reflux.[12]

-

Oxidation: The resulting alcohol is oxidized to the corresponding carboxylic acid. A common method involves using a mixture of sodium chlorite (NaClO₂), sodium hypochlorite (NaClO), and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[12]

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The carboxylic acid is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), to promote intramolecular Friedel-Crafts acylation, leading to the formation of the chroman-4-one ring.[12]

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Bioactivity and Potential Mechanisms of Action

While this compound is primarily known as a synthetic intermediate for compounds like the potassium-competitive acid blocker Tegoprazan, its fluorinated chromanone structure suggests potential intrinsic bioactivity.[8][13] Flavonoids and their derivatives are known to exhibit a wide range of biological effects, and fluorination can enhance these properties.[1][2]

Inferred Bioactivities

Based on the broader class of fluorinated flavonoids, this compound could potentially exhibit:

-

Aromatase Inhibition: Flavonoids are known inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for breast cancer therapy. Fluorination has been shown to enhance the aromatase inhibitory activity of isoflavanones.[1] The fluorine atoms on this compound could improve its binding to the hydrophobic active site of aromatase.

-

Anticancer Activity: Fluorinated chalcones, which share structural similarities with the opened form of chromanones, have demonstrated improved anticancer activity.[14] The enhanced metabolic stability and potential for stronger target interactions conferred by fluorine could contribute to cytotoxic effects against cancer cell lines.

-

Antioxidant and Anti-inflammatory Properties: Flavonoids are well-known for their antioxidant properties.[2][15] While the direct impact of fluorine on radical scavenging is complex, the overall electronic modifications to the chromanone ring could influence its antioxidant potential.

Proposed Mechanism of Action: Aromatase Inhibition

The following diagram illustrates a hypothetical interaction of this compound with the active site of aromatase, highlighting the role of the fluorine atoms.

Caption: Hypothetical binding of this compound in the aromatase active site.

Future Perspectives

The role of this compound as a key synthetic intermediate is well-established. However, this guide posits that the molecule itself, and derivatives built upon its 5,7-difluoro-substituted core, represent a promising area for future drug discovery efforts. Further investigation into its potential as an aromatase inhibitor, an anticancer agent, or in other therapeutic areas is warranted. The development of novel synthetic methodologies for fluorinated chromanones will continue to expand the chemical space available to medicinal chemists.[16]

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.

- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.

- BenchChem. (2025). Technical Support Center: Synthesis of (R)-5,7-Difluorochroman-4-ol.

- ChemicalBook. (2025, October 23). (R)-5,7-difluorochroman-4-ol | 1270294-05-7.

- Taylor & Francis Online. (2023, December 4). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.

- ResearchGate. (2023, December 23). DFT investigation of physicochemical and antioxidant properties of fluorinated flavones.

- NIH. (n.d.). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors.

- PubMed. (n.d.). Fluorination of flavones and chromones using elemental fluorine.

- Royal Society of Chemistry. (2021, April 6). Assembly of fluorinated chromanones via enantioselective tandem reaction.

- Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.

- NIH. (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.

- PubChem. (n.d.). This compound.

- Tel Aviv University. (2014, August 15). Fluorination of flavones and chromones using elemental fluorine.

- BenchChem. (n.d.). (R)-5,7-Difluorochroman-4-ol | 1270294-05-7.